molecular formula C25H19ClN2O2 B11477468 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione

Cat. No.: B11477468
M. Wt: 414.9 g/mol
InChI Key: MGJHQVCVUUONCO-UHFFFAOYSA-N
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Description

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chlorobenzyl group attached to an indole ring, which is further connected to another indole moiety through an ethane-1,2-dione linkage.

Preparation Methods

The synthesis of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione involves multiple steps, typically starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the indole derivative. The final step involves the formation of the ethane-1,2-dione linkage, which can be achieved through various coupling reactions.

Chemical Reactions Analysis

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The ethane-1,2-dione linkage can participate in coupling reactions with various reagents to form more complex structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychedelic compound.

Properties

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-(2,3-dihydroindol-1-yl)ethane-1,2-dione

InChI

InChI=1S/C25H19ClN2O2/c26-21-10-4-1-8-18(21)15-27-16-20(19-9-3-6-12-23(19)27)24(29)25(30)28-14-13-17-7-2-5-11-22(17)28/h1-12,16H,13-15H2

InChI Key

MGJHQVCVUUONCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl

Origin of Product

United States

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